molecular formula C17H12ClFN2 B2843046 [(2-Chloroquinolin-3-yl)methylidene][(4-fluorophenyl)methyl]amine CAS No. 329718-92-5

[(2-Chloroquinolin-3-yl)methylidene][(4-fluorophenyl)methyl]amine

Cat. No. B2843046
CAS RN: 329718-92-5
M. Wt: 298.75
InChI Key: UEDVJGAMNNKGJI-UHFFFAOYSA-N
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Description

This compound belongs to a series of Schiff base scaffolds that have been designed and synthesized for their potential antimicrobial properties . It is a derivative of 2-chloroquinoline-3-carbaldehydes .


Synthesis Analysis

The compound has been synthesized by the condensation of 2-chloroquinoline-3-carbaldehydes and (E)-1-(3/4-aminophenyl)ethan-1-one oximes using glacial acetic acid as a catalyst . The synthesis process also involved the use of ultrasonic irradiation .


Molecular Structure Analysis

The structures of these compounds were characterized using 1H and 13C NMR, FT-IR, and mass spectra . This characterization confirmed the structure of the synthesized compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the condensation of 2-chloroquinoline-3-carbaldehydes and (E)-1-(3/4-aminophenyl)ethan-1-one oximes . This process was facilitated by the use of glacial acetic acid as a catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were assessed for their drug likeness and ADMET properties using computational analysis . They showed optimal drug scores and negligible toxicities and satisfied Lipinski’s rule of five .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, it is noted that compounds in this series exhibited significant antimicrobial activity against various bacteria and fungi . This suggests that the compound may interact with biological targets in these organisms to exert its effects.

properties

IUPAC Name

1-(2-chloroquinolin-3-yl)-N-[(4-fluorophenyl)methyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2/c18-17-14(9-13-3-1-2-4-16(13)21-17)11-20-10-12-5-7-15(19)8-6-12/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDVJGAMNNKGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Chloroquinolin-3-yl)methylidene][(4-fluorophenyl)methyl]amine

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